Dimethyl 2-(trifluoromethyl)butanedioate
Description
Dimethyl 2-(trifluoromethyl)butanedioate (CAS: 1087648-26-7) is a fluorinated diester derivative of butanedioic acid (succinic acid) with a trifluoromethyl (-CF₃) substituent at the 2-position. This compound is structurally characterized by two methyl ester groups and a central trifluoromethyl moiety, which significantly influences its physicochemical properties and reactivity. The trifluoromethyl group enhances lipophilicity, metabolic stability, and electron-withdrawing effects, making it valuable in agrochemical and pharmaceutical synthesis .
Notably, a nomenclature discrepancy exists in available literature: refers to a structurally similar compound, Dimethyl 2-(trifluoromethyl)propanedioate (a malonate ester), which shares functional groups but differs in carbon chain length (C3 vs. C4).
Properties
CAS No. |
193010-71-8 |
|---|---|
Molecular Formula |
C7H9F3O4 |
Molecular Weight |
214.14 g/mol |
IUPAC Name |
dimethyl 2-(trifluoromethyl)butanedioate |
InChI |
InChI=1S/C7H9F3O4/c1-13-5(11)3-4(6(12)14-2)7(8,9)10/h4H,3H2,1-2H3 |
InChI Key |
MHOZZUZBGJYOSM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(trifluoromethyl)butanedioate can be synthesized through several methods. One common approach involves the reaction of dimethyl malonate with trifluoromethyl iodide in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. Another method involves the use of trifluoromethyl sulfonyl chloride as a trifluoromethylating agent, reacting with dimethyl malonate in the presence of a base.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel complexes can enhance the reaction rate and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(trifluoromethyl)butanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-(trifluoromethyl)butanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential use in drug development, especially in the design of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as hydrophobic coatings and fluorinated polymers.
Mechanism of Action
The mechanism of action of dimethyl 2-(trifluoromethyl)butanedioate involves its interaction with various molecular targets. The trifluoromethyl group is highly electronegative, which can influence the compound’s reactivity and binding affinity to enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Dimethyl 2-(Trifluoromethyl)Butanedioate vs. Trifluoromethyl-Substituted Diesters
Dimethyl (2Z)-2-[2-(5-Hydroxy-6-Methyl-1,2,4-Triazin-3-Yl)Hydrazinylidene]Butanedioate (Entry 40, ) :
- Structure : Features a hydrazinylidene-linked triazine ring, introducing hydrogen-bonding capacity and planar rigidity.
- Key Difference : The triazine moiety enables interactions in biological systems (e.g., enzyme inhibition), unlike the simpler trifluoromethyl-butanedioate.
- Applications : Likely used in medicinal chemistry for targeted therapies .
- Dimethyl(Trifluoromethyl)Malonate (): Structure: Propanedioate (C3) backbone with a -CF₃ group. Applications: Intermediate in fluorinated agrochemical synthesis .
Sulfonylurea Methyl Esters ()
Examples: Triflusulfuron methyl ester, Metsulfuron methyl ester.
- Structure : Triazine core linked to a sulfonylurea bridge and methyl ester.
- Key Differences :
- Sulfonylurea group enables herbicidal activity via acetolactate synthase inhibition.
- Lack of -CF₃ reduces resistance to enzymatic degradation compared to fluorinated analogs.
- Applications : Broad-spectrum herbicides .
Succinate-Based Pharmaceutical Esters ()
Example: Desvenlafaxine succinate.
- Structure: Succinate (butanedioate) esterified to a cyclohexanol-phenol derivative.
- Key Differences :
- The ester acts as a prodrug, improving bioavailability.
- Absence of -CF₃ reduces lipophilicity but enhances aqueous solubility.
- Applications : Antidepressant formulations .
Physicochemical Properties
*Inferred from -CF₃’s hydrophobicity.
Research Findings and Data Gaps
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